Phenol, 2-[(4-aminophenyl)azo]-4-methyl-
Overview
Description
Phenol, 2-[(4-aminophenyl)azo]-4-methyl- is an organic compound known for its vibrant color and unique chemical properties. It is commonly used as a dye and has applications in various scientific fields due to its ability to form stable azo bonds. The compound is characterized by its red crystalline powder form and is soluble in organic solvents like alcohols and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4-aminophenyl)azo]-4-methyl- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of phenol to produce nitrophenol, which is then reduced to aminophenol. The aminophenol undergoes diazotization to form a diazonium salt, which is subsequently coupled with another phenol derivative to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(4-aminophenyl)azo]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like nitric acid, bromine, and alkyl halides are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro, halogen, or alkyl derivatives.
Scientific Research Applications
Phenol, 2-[(4-aminophenyl)azo]-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a pH indicator due to its color-changing properties.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Phenol, 2-[(4-aminophenyl)azo]-4-methyl- involves its ability to form stable azo bonds, which can interact with various molecular targets. The compound can undergo electron transfer reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in changes in cellular functions and structures, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-[(4-aminophenyl)azo]-: Similar in structure but differs in the position of the azo group.
Phenol, 2-[(4-nitrophenyl)azo]-4-methyl-: Contains a nitro group instead of an amino group.
Phenol, 2-[(4-hydroxyphenyl)azo]-4-methyl-: Contains a hydroxy group instead of an amino group.
Uniqueness
Phenol, 2-[(4-aminophenyl)azo]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable azo bonds and undergo various chemical reactions makes it versatile for multiple applications .
Properties
IUPAC Name |
2-[(4-aminophenyl)diazenyl]-4-methylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-2-7-13(17)12(8-9)16-15-11-5-3-10(14)4-6-11/h2-8,17H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDVITSLUNFSSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067129 | |
Record name | Phenol, 2-[(4-aminophenyl)azo]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25717-11-7 | |
Record name | 2-[2-(4-Aminophenyl)diazenyl]-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25717-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-(2-(4-aminophenyl)diazenyl)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025717117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-[2-(4-aminophenyl)diazenyl]-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-[(4-aminophenyl)azo]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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